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  • Product: 2-(2-(Methylsulfonyl)phenyl)acetic acid
  • CAS: 142336-20-7

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Landscape of Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Abstract Phenylacetic acid (PAA) and its derivatives represent a vast and functionally diverse class of chemical entities with profound implications across biology and medicine. From their fundamental roles as phytohormo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenylacetic acid (PAA) and its derivatives represent a vast and functionally diverse class of chemical entities with profound implications across biology and medicine. From their fundamental roles as phytohormones to their well-established applications as pharmaceuticals, the PAA scaffold serves as a privileged structure in the development of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of PAA derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the structure-activity relationships that govern their efficacy, and present detailed experimental protocols for their evaluation. This guide is designed to be a foundational resource, fostering a deeper understanding and inspiring novel applications for this versatile chemical class.

Introduction: The Ubiquity and Versatility of the Phenylacetic Acid Scaffold

Phenylacetic acid is a simple organic compound, yet its structural motif is at the heart of a remarkable array of biologically active molecules.[1] In nature, it functions as a plant auxin, a hormone that regulates growth and development, although its effects are generally less potent than those of indole-3-acetic acid (IAA).[2][3][4][5] Beyond the botanical realm, PAA and its derivatives are metabolites in various organisms, including bacteria, fungi, and mammals.[1][4] The true power of the PAA scaffold, however, lies in its chemical tractability, which has allowed for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial effects, making PAA derivatives a cornerstone of modern pharmacology.[6][7][8][9] Well-known drugs such as diclofenac and ibuprofen are testaments to the therapeutic success of this chemical class.[1][10] This guide will systematically explore the key biological activities of PAA derivatives, providing both a high-level overview and detailed technical insights.

Anti-inflammatory and Analgesic Activity: The NSAID Connection

Perhaps the most well-documented therapeutic application of phenylacetic acid derivatives is in the management of pain and inflammation. This class of compounds forms a significant portion of the non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism by which PAA-derived NSAIDs exert their anti-inflammatory and analgesic effects is through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediation PAA Derivatives (NSAIDs) PAA Derivatives (NSAIDs) PAA Derivatives (NSAIDs)->COX-1 / COX-2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by PAA Derivatives.

Structure-Activity Relationship (SAR) for COX Inhibition

The efficacy and selectivity of PAA derivatives as COX inhibitors are heavily influenced by their chemical structure. For instance, the 2-phenylaminophenylacetic acid backbone is a key feature in drugs like diclofenac.[11][12] Studies have shown that substitutions on the phenyl rings can significantly alter both the potency and the COX-2 selectivity of these compounds.[11][12] Lipophilicity and the presence of specific functional groups, such as halogens, have been shown to impact cytotoxicity and metabolic stability.[11]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to evaluate the COX inhibitory activity of novel PAA derivatives is the in vitro COX-1/COX-2 inhibition assay.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (phenylacetic acid derivatives)

  • Reference compounds (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a fluorometric probe for prostaglandin G2)

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference compound, or vehicle control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence (or absorbance, depending on the assay kit) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Reference (Ibuprofen) X.XY.YZ.Z
Derivative 1 A.AB.BC.C
Derivative 2 D.DE.EF.F

Anticancer Activity: A Promising Frontier

In recent years, phenylacetic acid derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death) in cancer cells.

Mechanisms of Anticancer Action

The anticancer effects of PAA derivatives are multifaceted and can include:

  • Induction of Apoptosis: Many phenylacetamide derivatives have been shown to trigger apoptosis in various cancer cell lines.[13][14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14]

  • Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Inhibition of Protein Prenylation: Phenylacetic acid itself has been shown to decrease protein prenylation, a post-translational modification crucial for the function of proteins involved in cell growth and proliferation.[15]

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PAA can activate PPARs, which have been implicated in the regulation of cell differentiation and apoptosis.[15]

Anticancer_Mechanisms cluster_0 PAA Derivative Actions cluster_1 Cellular Consequences PAA_Derivatives Phenylacetic Acid Derivatives Apoptosis Induction of Apoptosis PAA_Derivatives->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PAA_Derivatives->Cell_Cycle_Arrest Protein_Prenylation Inhibition of Protein Prenylation PAA_Derivatives->Protein_Prenylation PPAR_Activation PPAR Activation PAA_Derivatives->PPAR_Activation Cancer_Cell_Death Cancer Cell Death & Growth Inhibition Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Protein_Prenylation->Cancer_Cell_Death PPAR_Activation->Cancer_Cell_Death

Caption: Diverse Anticancer Mechanisms of Phenylacetic Acid Derivatives.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays

Objective: To assess the cytotoxic effects of PAA derivatives on cancer cell lines and to determine if cell death occurs via apoptosis.

Part A: Cytotoxicity Assay (MTS Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer)[7][16]

  • Cell culture medium and supplements

  • Test compounds (phenylacetic acid derivatives)

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTS reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Part B: Apoptosis Detection (Caspase-3 Activity Assay)

Materials:

  • Cancer cells treated with test compounds (at their IC50 concentrations)

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

Procedure:

  • Treat cells with the test compounds as in the cytotoxicity assay.

  • Lyse the cells to release cellular contents.

  • In a new 96-well plate, add the cell lysate, assay buffer, and caspase-3 substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the absorbance at 405 nm at regular intervals.

  • Calculate the caspase-3 activity and compare it to that of untreated cells. An increase in activity is indicative of apoptosis.

Data Presentation:

CompoundCell LineIC50 (µM)Fold Increase in Caspase-3 Activity
Reference (Doxorubicin) MCF-7X.XY.Y
Derivative 1 MCF-7A.AB.B
Derivative 2 PC3C.CD.D

Antimicrobial Activity: A Broad-Spectrum Defense

Phenylacetic acid and its derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[1][4][17] This inherent antimicrobial property adds another layer to their therapeutic potential.

Scope of Antimicrobial Action

The antimicrobial effects of PAA derivatives have been observed against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][17] For example, 4-aminophenylacetic acid derivatives have shown promising antimicrobial activity.[9] The synthesis of novel derivatives, such as those incorporating thiazole moieties, has led to compounds with significant antibacterial efficacy.[18][19]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of PAA derivatives against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (phenylacetic acid derivatives)

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phytohormonal Activity: The Role of PAA in Plant Biology

Phenylacetic acid is a naturally occurring auxin in plants, playing a role in various aspects of growth and development.[2][3][5][20] While generally less potent than IAA, PAA is often present in significantly higher concentrations in plant tissues.[2][3][5]

PAA vs. IAA: A Tale of Two Auxins

Both PAA and IAA can regulate the same set of auxin-responsive genes through the TIR1/AFB pathway.[3] However, their transport characteristics within the plant differ. PAA has been shown to promote root formation and development in a variety of plant species.[2][3]

Conclusion and Future Directions

The phenylacetic acid scaffold is a remarkably versatile platform for the development of biologically active molecules. Its derivatives have found widespread use as anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The continued exploration of the structure-activity relationships of PAA derivatives, coupled with advancements in synthetic chemistry, will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and safety profiles. As our understanding of the complex signaling pathways involved in various diseases deepens, so too will our ability to design and develop next-generation PAA-based therapeutics.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. [Link]

  • Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. (2023). International Journal of Molecular Sciences. [Link]

  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. (2014). Plant and Cell Physiology. [Link]

  • Phenylacetic acid derivatives, their preparation and compositions containing them. (1984).
  • An Historical Review of Phenylacetic Acid. (2019). Plant and Cell Physiology. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2023). JETIR. [Link]

  • Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. (2001). Bioorganic & Medicinal Chemistry. [Link]

  • PHENYLACETIC ACID. (n.d.). GOV. [Link]

  • Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. (1982). Physiologia Plantarum. [Link]

  • Phenylacetic acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. (1982). ResearchGate. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). Food and Chemical Toxicology. [Link]

  • Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (2014). ResearchGate. [Link]

  • Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. (2024). Patsnap. [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2007). ResearchGate. [Link]

  • Phenylacetic acid derivative: Significance and symbolism. (n.d.). Scite.ai. [Link]

  • Phenylacetic acid derivatives and therapeutic composition containing same. (1980).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]

  • Phenylacetic Acid. (n.d.). PubChem. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). Semantic Scholar. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Semantic Scholar. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024). Pharmaceutical Sciences. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (2012). Molecular Pharmacology. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. (2009). Journal of Neurochemistry. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2018). Molecules. [Link]

  • Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. (2017). Cukurova Medical Journal. [Link]

  • Phenylacetic acid derivatives, process for their preparation and their use in medicaments. (2012).
  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (2009). ResearchGate. [Link]

  • Phenylacetic Acid: Properties, Synthesis, and Key Industrial Applications. (n.d.). Chemsrc.com. [Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. (2020). Journal of the American Chemical Society. [Link]

  • Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. (2004). Current Microbiology. [Link]

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. (2009). Semantic Scholar. [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024). YouTube. [Link]

  • Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. (2011). Therapeutic Apheresis and Dialysis. [Link]

  • Gallic acid Biological Activities: A review. (2020). ResearchGate. [Link]

  • A brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]

Sources

Exploratory

Commercial availability of 2-(2-(Methylsulfonyl)phenyl)acetic acid

Technical Whitepaper: Sourcing and Application of 2-(2-(Methylsulfonyl)phenyl)acetic Acid Executive Summary This technical guide addresses the commercial availability, synthesis, and critical application of 2-(2-(Methyls...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing and Application of 2-(2-(Methylsulfonyl)phenyl)acetic Acid

Executive Summary

This technical guide addresses the commercial availability, synthesis, and critical application of 2-(2-(Methylsulfonyl)phenyl)acetic acid (CAS 142336-20-7 ).

Crucial Advisory: Researchers and procurement officers must immediately distinguish this compound from its regioisomer, 2-(4-(Methylsulfonyl)phenyl)acetic acid (CAS 90536-66-6 ). While the para-isomer is a bulk intermediate for blockbuster COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib), the ortho-isomer discussed here is primarily a critical process impurity standard and a specialized research building block.

Failure to distinguish these isomers leads to invalid analytical method validation (AMV) and compromised supply chain integrity. This guide details the sourcing landscape, synthesis pathways, and quality protocols required to secure high-purity material.

Chemical Profile & Identity

To ensure procurement accuracy, the following specifications must be verified against the Certificate of Analysis (CoA).

PropertySpecification
Chemical Name 2-(2-(Methylsulfonyl)phenyl)acetic acid
CAS Number 142336-20-7
Synonyms o-Mesylphenylacetic acid; Etoricoxib Impurity 56
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
Structure Phenyl ring substituted at C1 with acetic acid and C2 with methylsulfone
Key Distinction Ortho-substitution (vs. Para-substitution in CAS 90536-66-6)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water

Strategic Importance & Applications

The "Impurity 56" Factor

In the pharmaceutical manufacturing of Etoricoxib, the formation of the para-sulfonyl pharmacophore often yields trace amounts of the ortho-isomer due to non-selective sulfonation or Friedel-Crafts acylation side reactions.

  • Regulatory Requirement: ICH Q3A(R2) guidelines mandate the identification and qualification of impurities >0.10%.

  • Application: CAS 142336-20-7 is the certified Reference Standard (RS) used to quantify this specific impurity during batch release testing.

Research Scaffold

Beyond its role as a standard, the ortho-sulfonyl group provides unique steric bulk and electronic withdrawal properties, making it a valuable scaffold for:

  • Fragment-Based Drug Discovery (FBDD): Exploring ortho-substitution effects on ligand binding pockets.

  • Auxin Analogs: Studies suggest potential phytohormonal activity similar to other phenylacetic acid derivatives.

Synthesis & Manufacturing Routes

Understanding the synthesis is vital for assessing impurity profiles in the sourced material.

Route A: Directed Oxidation (High Purity)

The most reliable commercial route for generating the reference standard involves the oxidation of the sulfide precursor. This method avoids regioisomer contamination.

Route B: Hydrolysis of Nitriles

An alternative route involves the hydrolysis of 2-(2-(methylsulfonyl)phenyl)acetonitrile.

Synthesis_Pathways cluster_0 Primary Commercial Route (High Purity) Start 2-(Methylthio)phenylacetic acid Intermediate Sulfoxide Intermediate Start->Intermediate Oxidation (Step 1) Oxidant Oxidant (H2O2 / Oxone) Oxidant->Start Target 2-(2-(Methylsulfonyl)phenyl)acetic acid (CAS 142336-20-7) Intermediate->Target Oxidation (Step 2) Impurity_Source Synthesis of Para-Isomer (CAS 90536-66-6) Side_Reaction Ortho-Regioisomer Byproduct Impurity_Source->Side_Reaction Non-selective Sulfonation Side_Reaction->Target Isolation & Purification (Low Yield)

Figure 1: Synthesis pathways distinguishing the directed synthesis (Route A) from the byproduct isolation (Route B).

Commercial Availability Landscape

The supply chain for CAS 142336-20-7 is distinct from the bulk para-isomer. It is classified as a Fine Chemical / Reference Standard , not a bulk commodity.

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like Accela ChemBio , BLD Pharm , and BOC Sciences list this item. They typically hold stock in milligram to gram quantities (e.g., 250mg, 1g, 5g).

  • Tier 2 (Impurity Specialists): Firms specializing in pharmaceutical standards (e.g., Quality Control Chemicals Inc. ) sell this specifically as "Etoricoxib Impurity 56". These come with high-fidelity analytical data (NMR, HPLC, Mass Spec) but command a premium price.

  • Tier 3 (Bulk Manufacturers): Bulk production (>1 kg) is generally Custom Synthesis only. Lead times range from 4-8 weeks.

Sourcing Strategy Table
RequirementRecommended Source TypeEstimated Lead TimePrice Indication
Analytical Standard (<1g) Impurity Specialist / Tier 1 Catalog1-2 WeeksHigh ($200 - $500/g)
Pilot Scale (10g - 100g) Tier 1 Catalog (Stock Check Required)2-4 WeeksMedium
Production Scale (>1kg) Contract Research Org (CRO)8-12 WeeksNegotiated

Quality Control & Validation Protocol

To validate the material, a rigorous analytical workflow is required to ensure no contamination from the para-isomer, which has very similar physicochemical properties.

Critical Analytical Parameters
  • 1H-NMR: The ortho-substitution pattern shows a distinct splitting pattern and chemical shift for the aromatic protons compared to the symmetric para-isomer.

  • HPLC: A reverse-phase gradient method (C18 column) is required. The ortho-isomer typically elutes earlier than the para-isomer due to the "ortho effect" and intramolecular hydrogen bonding reducing polarity interaction with the stationary phase.

Validation Workflow

Validation_Workflow Receipt Material Receipt (Check CAS 142336-20-7) Visual Visual Inspection (White to Off-White Solid) Receipt->Visual NMR 1H-NMR Analysis (Confirm Ortho-Substitution) Visual->NMR HPLC HPLC Purity Check (Detect Para-Isomer <0.5%) NMR->HPLC Decision Quality Decision HPLC->Decision Reject Reject / Return Decision->Reject Fail Release Release for Use Decision->Release Pass

Figure 2: Quality Control decision tree for validating incoming batches of 2-(2-(Methylsulfonyl)phenyl)acetic acid.

References

  • Accela ChemBio. (n.d.).[1] Product Catalog: 2-[2-(Methylsulfonyl)phenyl]acetic Acid (SY028983).[2] Retrieved from

  • BLD Pharm. (n.d.).[3] Product Detail: 2-(2-(Methylsulfonyl)phenyl)acetic acid (BD247800).[3] Retrieved from

  • Quality Control Chemicals Inc. (n.d.). Etoricoxib Impurity 56 Data Sheet. Retrieved from

  • BOC Sciences. (n.d.). 2-[2-(Methylsulfonyl)phenyl]acetic Acid (CAS 142336-20-7).[2][3][][5][6] Retrieved from

  • National Institutes of Health (NIH). (2008). Crystal structure of [4-(methylsulfonyl)phenyl]acetic acid (Comparison Reference). PMC. Retrieved from

Sources

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-(Methylsulfonyl)phenyl)acetic acid

Welcome to the technical support center for the synthesis of 2-(2-(methylsulfonyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-(methylsulfonyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important compound, a key intermediate in the development of various pharmaceuticals, including PTP1B inhibitors like Ertiprotafib.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yield.

I. Proposed Synthetic Pathway

The synthesis of 2-(2-(methylsulfonyl)phenyl)acetic acid can be approached through several routes. A common and logical pathway involves the oxidation of a thioether precursor, followed by the hydrolysis of a nitrile to the final carboxylic acid. This multi-step synthesis is outlined below.

Synthetic_Pathway A 2-Chlorobenzyl cyanide B 2-(Methylthio)benzyl cyanide A->B  NaSMe C 2-(2-(Methylthio)phenyl)acetonitrile B->C  Rearrangement (Implied) D 2-(2-(Methylsulfonyl)phenyl)acetonitrile C->D  Oxidation (e.g., H2O2, Na2WO4) E 2-(2-(Methylsulfonyl)phenyl)acetic acid D->E  Hydrolysis (e.g., H2SO4/H2O)

Caption: Proposed synthetic pathway for 2-(2-(methylsulfonyl)phenyl)acetic acid.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 2-(2-(methylsulfonyl)phenyl)acetic acid.

Step 1: Oxidation of 2-(2-(Methylthio)phenyl)acetonitrile to 2-(2-(Methylsulfonyl)phenyl)acetonitrile

Q1: My oxidation reaction is sluggish or incomplete, resulting in a mixture of starting material, sulfoxide, and sulfone. How can I drive the reaction to completion?

A1: Incomplete oxidation is a frequent challenge. The conversion of the sulfide to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. To achieve a complete conversion to the sulfone, consider the following:

  • Choice of Oxidant: While hydrogen peroxide is a common and green oxidant, its reactivity can sometimes be insufficient. Using it in combination with a catalyst like sodium tungstate in an acidic medium (like acetic acid) can significantly enhance its oxidizing power.[3][4] Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are generally more potent and can provide a more reliable conversion, although they are more expensive and require careful handling.

  • Reaction Temperature: Increasing the reaction temperature can improve the rate of oxidation. However, be cautious, as excessive heat can lead to side reactions and decomposition of the product. A carefully controlled temperature ramp or a moderate increase (e.g., from room temperature to 50-60 °C) is advisable.

  • Stoichiometry of the Oxidant: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. In practice, using 2.2 to 2.5 equivalents can help drive the reaction to completion.

  • Catalyst Loading: If using a catalytic system (e.g., H₂O₂/Na₂WO₄), ensure the catalyst is active and used in an appropriate amount. Catalyst deactivation can lead to a stalled reaction.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic Acid 30% H₂O₂, glacial acetic acid, 50-70 °CInexpensive, environmentally friendlyCan be slow, may require higher temperatures
H₂O₂ / Na₂WO₄ 30% H₂O₂, catalytic Na₂WO₄, pH controlHighly effective, catalyticRequires careful pH control to prevent catalyst decomposition
mCPBA Dichloromethane (DCM), 0 °C to RTHighly reactive, reliableExpensive, potentially explosive, requires careful handling
Oxone® Methanol/Water, RTEasy to handle solid, effectiveCan be acidic, may require buffering

Q2: I am observing significant byproduct formation during the oxidation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the over-oxidation of other functional groups in the molecule. In this specific case, the nitrile group is relatively stable to oxidation. However, the aromatic ring can be susceptible to oxidation under harsh conditions, leading to hydroxylated or ring-opened byproducts.

  • Temperature Control: Maintain a controlled temperature throughout the reaction. Runaway exotherms can lead to a loss of selectivity.

  • Controlled Addition of Oxidant: Add the oxidizing agent dropwise or in portions to the reaction mixture, especially if using a highly reactive oxidant like mCPBA. This helps to maintain a low instantaneous concentration of the oxidant and control the reaction exotherm.

  • pH Control: When using catalytic systems like H₂O₂/Na₂WO₄, maintaining the correct pH is crucial for both catalyst stability and reaction selectivity.

Step 2: Hydrolysis of 2-(2-(Methylsulfonyl)phenyl)acetonitrile to 2-(2-(Methylsulfonyl)phenyl)acetic acid

Q3: The hydrolysis of the nitrile is not going to completion, and I am isolating a significant amount of the corresponding amide intermediate.

A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Stopping at the amide stage is a common issue, particularly with sterically hindered substrates like this ortho-substituted compound.

  • Harsher Reaction Conditions: To force the hydrolysis of the stable amide intermediate to the carboxylic acid, more forcing conditions are often necessary. This can include increasing the concentration of the acid or base, raising the reaction temperature, and extending the reaction time. For acid-catalyzed hydrolysis, a mixture of concentrated sulfuric acid and water at reflux is often effective.

  • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. For some substrates, one may be more effective than the other. It is worth experimenting with both if one is not providing the desired outcome. For example, refluxing with a concentrated solution of sodium hydroxide, followed by acidic workup, is a common alternative to acid hydrolysis.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate slow reactions like the hydrolysis of sterically hindered nitriles, reducing the overall reaction time and potentially improving the yield.

Q4: I am seeing a low isolated yield of the final product after workup, even though TLC/HPLC analysis of the crude reaction mixture suggests a good conversion.

A4: Low isolated yield after a seemingly successful reaction often points to issues during the workup and purification stages.

  • Incomplete Extraction: 2-(2-(Methylsulfonyl)phenyl)acetic acid is a relatively polar molecule. Ensure you are using an appropriate solvent for extraction (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.

  • Precipitation and pH Adjustment: The product is a carboxylic acid and will be soluble in aqueous base as its carboxylate salt. To precipitate the product from an aqueous solution, the pH must be carefully adjusted to be acidic (typically pH 1-2) using a strong acid like HCl.[5] Ensure complete precipitation by cooling the mixture in an ice bath before filtration.

  • Emulsion Formation: The presence of the sulfonyl group can sometimes lead to the formation of emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

Troubleshooting_Hydrolysis Start Low Yield in Nitrile Hydrolysis Check_Conversion Check crude reaction conversion (TLC/HPLC) Start->Check_Conversion Incomplete Conversion is low Check_Conversion->Incomplete No Complete Conversion is high Check_Conversion->Complete Yes Action_Incomplete Increase reaction time/temperature Increase acid/base concentration Consider microwave irradiation Incomplete->Action_Incomplete Check_Workup Review workup and purification procedure Complete->Check_Workup Precipitation_Issue Is product precipitating fully? Check_Workup->Precipitation_Issue Extraction_Issue Are you losing product during extraction? Check_Workup->Extraction_Issue Action_Precipitation Adjust pH to 1-2 Cool mixture before filtration Precipitation_Issue->Action_Precipitation Action_Extraction Use appropriate solvent (e.g., EtOAc) Perform multiple extractions Use brine to break emulsions Extraction_Issue->Action_Extraction

Caption: Decision tree for troubleshooting low yield in the nitrile hydrolysis step.

III. Frequently Asked Questions (FAQs)

Q1: What is the quality of the starting 2-chlorobenzyl cyanide critical for this synthesis?

A1: The purity of your starting materials is always crucial for achieving high yields and minimizing purification challenges. For 2-chlorobenzyl cyanide, ensure it is free from isomeric impurities (e.g., 4-chlorobenzyl cyanide) and residual reagents from its own synthesis. Impurities can lead to the formation of difficult-to-separate side products down the line. It is recommended to use a commercially available, high-purity starting material or to purify it by distillation before use.

Q2: Are there alternative routes to synthesize 2-(2-(methylsulfonyl)phenyl)acetic acid?

A2: Yes, other synthetic strategies exist. One notable alternative is the Willgerodt-Kindler reaction.[6][7] This reaction can convert 2-methylsulfonylacetophenone into a thioamide, which can then be hydrolyzed to the desired carboxylic acid.[8] This route may be advantageous if 2-methylsulfonylacetophenone is a more readily available starting material.

Q3: How should I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of both the oxidation and hydrolysis steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting material, intermediates, and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What is the best way to purify the final product?

A4: Recrystallization is typically the most effective method for purifying the final 2-(2-(methylsulfonyl)phenyl)acetic acid.[5] A suitable solvent system would likely be a mixture of an organic solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and an anti-solvent in which it is poorly soluble at low temperatures (e.g., water or hexane). The crude product should be dissolved in the minimum amount of hot solvent, and the anti-solvent added until turbidity is observed. Cooling the mixture slowly will then yield the purified crystalline product. If significant colored impurities are present, a charcoal treatment of the hot solution before crystallization can be beneficial.

Q5: What are the key analytical techniques to confirm the structure and purity of the final product?

A5: To confirm the identity and purity of your synthesized 2-(2-(methylsulfonyl)phenyl)acetic acid, a combination of the following analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

IV. Experimental Protocols

Protocol 1: Oxidation of 2-(2-(Methylthio)phenyl)acetonitrile
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-(methylthio)phenyl)acetonitrile (1 equivalent) in glacial acetic acid.

  • To this solution, add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.02 equivalents).

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add 30% aqueous hydrogen peroxide (2.5 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 70 °C.

  • After the addition is complete, continue stirring at 60 °C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The solid product, 2-(2-(methylsulfonyl)phenyl)acetonitrile, will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. This material is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Protocol 2: Hydrolysis of 2-(2-(Methylsulfonyl)phenyl)acetonitrile
  • In a round-bottom flask, combine 2-(2-(methylsulfonyl)phenyl)acetonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting nitrile and the intermediate amide are no longer visible. This may take several hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The crude 2-(2-(methylsulfonyl)phenyl)acetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

  • Dry the purified crystals under vacuum to yield the final product.

V. References

  • CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents. Available at:

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents. Available at:

  • Asian Journal of Chemistry - Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available at: [Link]

  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. Available at:

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. Available at: [Link]

  • Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids - PMC - NIH. Available at: [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]

  • Ligand-enabled ortho-C–H olefination of phenylacetic amides with unactivated alkenes. Available at: [Link]

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. Available at:

  • (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. Available at: [Link]

  • Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 - ResearchGate. Available at: [Link]

  • Willgerodt rearrangement - Wikipedia. Available at: [Link]

  • Elusive Impurities—Evidence versus Hypothesis. Technical and Regulatory Update on Alkyl Sulfonates in Sulfonic Acid Salts | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: [Link]

  • Discovery of novel PTP1B inhibitors via pharmacophore-oriented scaffold hopping from Ertiprotafib - PubMed. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]

  • Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC - NIH. Available at: [Link]

  • The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed. Available at: [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC - NIH. Available at: [Link]

  • Protein Purification Methods - Phenomenex. Available at: [Link]

  • Published Mutagenicity Data on Sulfonic Acids and Tosilate Anion - ResearchGate. Available at: [Link]

  • Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • (PDF) [4-(Methylsulfonyl)phenyl]acetic acid - ResearchGate. Available at: [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication - SciSpace. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Purification of Different Biologically Active Forms of Mouse β-Nerve Growth Factor by Immobilized Metal Ion Affinity Chromatography - DOI. Available at: [Link]

Sources

Optimization

Scaling up purification of 2-(2-(Methylsulfonyl)phenyl)acetic acid by chromatography

Topic: Scaling Up Purification of 2-(2-(Methylsulfonyl)phenyl)acetic acid (MSPAA) Ticket ID: SC-MSPAA-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Molecule & The Challenge Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling Up Purification of 2-(2-(Methylsulfonyl)phenyl)acetic acid (MSPAA) Ticket ID: SC-MSPAA-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 2-(2-(Methylsulfonyl)phenyl)acetic acid . As you scale this compound from analytical (mg) to preparative (g/kg) levels, you face a "dual-personality" molecule:

  • The Acid: The acetic acid tail (

    
    ) causes severe peak tailing if not protonated.
    
  • The Sulfone: The ortho-methylsulfonyl group is a polar hydrogen-bond acceptor, creating solubility challenges in acidic aqueous mobile phases and potential steric hindrance effects unique to the ortho isomer.

This guide replaces generic advice with specific protocols to handle these competing physicochemical properties.

Module 1: Method Development & Optimization

Q: My analytical peak is tailing significantly on a standard C18 column. Is the column dead?

A: Likely not. The tailing is almost certainly caused by the ionization of the carboxylic acid moiety.

The Mechanism: At neutral pH, the carboxylic acid exists as a carboxylate anion (


). This anion interacts with residual silanols on the silica backbone of your column, causing "drag" (tailing). Furthermore, the ortho-sulfone group adds significant polarity, which can lead to "phase collapse" or dewetting if you use 100% aqueous conditions to retain it.

The Protocol (Self-Validating):

  • Mobile Phase Modification: You must suppress ionization.

    • Add 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile/Methanol).

    • Target pH: ~2.5 (Well below the

      
       of ~4.0).
      
  • Stationary Phase Selection:

    • Standard C18: Acceptable if organic content stays >5%.

    • Polar-Embedded C18 (e.g., C18-Aq, Amide-C18): Recommended. These phases prevent dewetting and interact better with the polar sulfone group, improving peak shape and retention.

Q: The compound precipitates in the injector loop during scale-up. Why?

A: This is the "Solubility Paradox" of sulfone-acids. While the salt form is water-soluble, the protonated form (required for good chromatography, see above) has poor water solubility. When you inject a high-concentration sample dissolved in DMSO or MeOH into an acidic aqueous mobile phase, the compound crashes out (precipitates) at the interface.

Troubleshooting Table: Injection Solvents

SolventSolubilityRisk LevelRecommendation
Water (Acidic) PoorHighDo not use for sample prep.
DMSO ExcellentMediumGood for liquid injection, but viscous. Can cause "viscous fingering" (band broadening).
Methanol GoodLowBest balance. Ensure injection volume <5% of column volume to prevent "solvent breakthrough."
DMF GoodHighUV cutoff issues; dissolves some plastic fittings. Avoid if possible.

Module 2: Scale-Up Mechanics

Q: I have a working analytical method (4.6 x 150 mm). How do I move to a 20 mm Prep column without losing resolution?

A: You must follow Geometric Scaling Rules . Do not guess the flow rate or gradient.

The Scaling Formula: To maintain the separation profile (retention time and resolution), you must keep the Linear Velocity constant.



(Note: If column lengths


 are identical, the length term cancels out.)

Scale-Up Data Table (Reference: 4.6mm ID Analytical)

ParameterAnalytical (4.6 mm ID)Semi-Prep (10 mm ID)Prep (19/20 mm ID)Pilot (50 mm ID)
Scale Factor 1.0~4.7x~19x~118x
Typical Flow 1.0 mL/min4.7 mL/min19-20 mL/min118 mL/min
Load (Liquid) 1-5 mg20-25 mg80-100 mg500+ mg
Load (Dry) N/A50-100 mg200-500 mg2-5 g
Q: Liquid injection limits my loading capacity. How can I load more?

A: Switch to Dry Loading (Solid Load) . Because MSPAA has limited solubility in the acidic mobile phase, liquid injection forces you to use large volumes of strong solvent (DMSO/MeOH), which ruins the chromatography (peaks smear).

Dry Load Protocol:

  • Dissolve crude MSPAA in a volatile solvent (Acetone or MeOH).

  • Add Celite 545 or C18 derivatized silica (ratio 1:2 sample:silica).

  • Evaporate solvent on a rotovap until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge (Flash) or guard column (Prep HPLC).

  • Result: You can often double or triple the mass load compared to liquid injection because the sample releases gradually into the mobile phase stream.

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for purifying MSPAA, specifically addressing the solubility vs. peak shape trade-off.

MSPAA_Purification Start START: Crude MSPAA Mixture Anal_QC Analytical QC (C18, Low pH) Start->Anal_QC Peak_Check Check Peak Shape Anal_QC->Peak_Check Tailing Defect: Tailing Peak_Check->Tailing Asymmetric > 1.2 Fronting Defect: Fronting/Split Peak_Check->Fronting Asymmetric < 0.9 Good Peak Shape: Sharp Peak_Check->Good Sym: 0.9-1.1 Fix_Acid Action: Add 0.1% TFA/Formic Acid to Mobile Phase Tailing->Fix_Acid Ionization Issue Fix_Solubility Action: Switch to Dry Load or Reduce Injection Vol Fronting->Fix_Solubility Solvent Effect Scale_Calc Calculate Scale Factor (Radius Squared) Good->Scale_Calc Fix_Acid->Anal_QC Fix_Solubility->Anal_QC Prep_Run Execute Prep Run (Maintain Linear Velocity) Scale_Calc->Prep_Run Fraction_QC Fraction Analysis & Pooling Prep_Run->Fraction_QC

Figure 1: Decision tree for method optimization and scale-up of MSPAA, prioritizing peak symmetry and solubility management.

Module 4: FAQ (Specific to MSPAA)

Q: Can I use Normal Phase (Silica) chromatography? A: It is risky. The carboxylic acid will stick irreversibly to bare silica unless you use a very polar mobile phase (e.g., DCM:MeOH with 1% Acetic Acid). Even then, the sulfone group makes the molecule "sticky." Reverse Phase (C18) is vastly superior for reproducibility.

Q: I see a "ghost peak" in my blank run after a high-concentration injection. A: This is carryover. The sulfone group can interact with the polymeric seals in your rotor or injector.

  • Fix: Implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid . The acid ensures the MSPAA stays soluble enough to be washed away (by keeping it in the protonated/neutral state relative to the sulfone, preventing salt formation).

Q: What is the UV cutoff for this molecule? A: The phenyl ring provides good absorbance at 254 nm . However, if you use Formic Acid, you can also monitor 210-220 nm for higher sensitivity, though baseline drift will be higher during gradients.

References

  • Waters Corporation. Preparative Liquid Chromatography Method Scale-Up. (Accessed 2024). Link

  • Agilent Technologies. Scale Up with Confidence - Column selection for preparative HPLC. (2023).[1][2][3] Link

  • Cytiva. Chromatography scale-up: don't get tied down by bed height. (Accessed 2024). Link

  • Biotage. How do I determine loading capacity in reverse phase flash column chromatography? (2023).[1][2][3] Link

  • National Institutes of Health (NIH). Sulfone-aromatic ligands for thiophilic adsorption chromatography. (PubMed). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for the Research Professional: 2-(2-(Methylsulfonyl)phenyl)acetic acid vs. 4-(Methylsulfonyl)phenylacetic acid

In the intricate field of medicinal chemistry, the positional isomerism of a single functional group can be the determining factor between a promising drug candidate and a synthetic dead-end. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of medicinal chemistry, the positional isomerism of a single functional group can be the determining factor between a promising drug candidate and a synthetic dead-end. This guide provides a detailed, evidence-based comparison of two structural isomers, 2-(2-(Methylsulfonyl)phenyl)acetic acid and 4-(Methylsulfonyl)phenylacetic acid. We will dissect their chemical properties, synthetic pathways, and, most critically, their comparative biological performance, with a focus on cyclooxygenase (COX) enzyme inhibition, to provide actionable insights for researchers and drug development professionals.

Core Introduction: The Strategic Importance of the Methylsulfonyl Position

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The introduction of a methylsulfonyl (-SO₂CH₃) group imparts specific electronic and steric properties that are highly influential in molecular recognition by biological targets. The distinction between placing this group at the ortho- (2-position) versus the para- (4-position) of the phenyl ring relative to the acetic acid moiety is not trivial. This seemingly subtle structural change dramatically alters the molecule's three-dimensional shape, polarity, and ability to interact with enzyme active sites. As we will explore, this difference is particularly pronounced in the context of developing selective inhibitors for cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug discovery.[3]

Physicochemical Profile: How Position Dictates Properties

The location of the sulfonyl group directly influences fundamental physicochemical parameters that are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Property2-(2-(Methylsulfonyl)phenyl)acetic acid4-(Methylsulfonyl)phenylacetic acidSignificance in Drug Development
Molecular Formula C₉H₁₀O₄S[4]C₉H₁₀O₄S[5][6]Identical, confirming their isomeric relationship.
Molecular Weight 214.24 g/mol [4]214.24 g/mol [5][6]Identical, ensuring a fair comparison in molar-based assays.
Appearance Crystalline SolidWhite to off-white crystalline powder[5][6]Affects handling, formulation, and dissolution characteristics.
Melting Point Not specified136-140 °C[6][7]Indicates differences in crystal lattice energy; the higher melting point of the para isomer suggests a more stable, symmetric crystal packing.
Predicted pKa ~3.8~3.9[6]The proximity of the electron-withdrawing sulfonyl group in the ortho position slightly increases the acidity of the carboxylic acid, which can influence ionization state and solubility at physiological pH.
Predicted XLogP3 1.51.3[8]Minor differences in lipophilicity, which can impact cell membrane permeability, protein binding, and overall ADME properties.

Note: Predicted values are computationally derived and serve as a guide; experimental verification is recommended.

Synthetic Strategies: Regioselective Synthesis of Isomers

Achieving regiochemical purity is paramount in the synthesis of these isomers. The choice of starting materials and reaction pathways is dictated by the desired final position of the sulfonyl group.

Synthesis of 2-(2-(Methylsulfonyl)phenyl)acetic acid

A common and direct approach is the oxidation of the corresponding thioether precursor. This ensures the sulfonyl group is formed at the correct ortho position without isomerization.

Experimental Protocol: Oxidation of 2-(2-(methylthio)phenyl)acetic acid

  • Dissolution: Dissolve 2-(2-(methylthio)phenyl)acetic acid (1.0 eq) in glacial acetic acid (10 volumes).

  • Oxidant Addition: Cool the solution to 10-15°C in an ice bath. Add 30% aqueous hydrogen peroxide (2.5 eq) dropwise, ensuring the internal temperature does not exceed 25°C. The use of an oxidizing agent is a standard and effective method for converting sulfides to sulfones.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Pour the reaction mixture into ice-cold water (20 volumes). The product, being less soluble in water, will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove residual acid and peroxide, and dry under vacuum at 50°C to a constant weight.

Synthesis_Ortho cluster_0 Synthesis of 2-(2-(Methylsulfonyl)phenyl)acetic acid Start 2-(2-(methylthio)phenyl)acetic acid Reagent H₂O₂ / Acetic Acid Start->Reagent Oxidation Product 2-(2-(Methylsulfonyl)phenyl)acetic acid Reagent->Product

Caption: Synthetic workflow for the ortho-isomer.

Synthesis of 4-(Methylsulfonyl)phenylacetic acid

The para-isomer is a crucial intermediate in the synthesis of drugs like Etoricoxib.[9] One established route involves the Willgerodt-Kindler reaction followed by hydrolysis.[6]

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

  • Reaction Setup: In a round-bottom flask, combine 1-(4-methylsulfonyl-phenyl)-ethanone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).[6] This reaction rearranges the acetophenone to a terminal thioamide.

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the mixture and add a 3N aqueous solution of sodium hydroxide (NaOH) (10 volumes). Re-heat to reflux for an additional 30 minutes to hydrolyze the thiomorpholide intermediate directly to the sodium salt of the carboxylic acid.[6]

  • Work-up: Cool the reaction to room temperature and filter to remove any insoluble byproducts.

  • Acidification: Transfer the filtrate to a beaker and acidify with concentrated HCl to pH 2-3. This protonates the carboxylate, causing the desired product to precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 4-(methylsulfonyl)phenylacetic acid.[6]

Synthesis_Para cluster_1 Synthesis of 4-(Methylsulfonyl)phenylacetic acid Start_Para 1-(4-Methylsulfonyl- phenyl)-ethanone Reagent_Para Morpholine, Sulfur then NaOH (aq) Start_Para->Reagent_Para Willgerodt-Kindler & Hydrolysis Product_Para 4-(Methylsulfonyl)phenylacetic acid Reagent_Para->Product_Para

Caption: Synthetic workflow for the para-isomer.

Comparative Biological Activity: The Decisive Role in COX-2 Selectivity

The primary rationale for investigating these compounds is their potential as anti-inflammatory agents via inhibition of cyclooxygenase enzymes. COX-1 is a constitutive enzyme responsible for physiological prostaglandin production, while COX-2 is induced during inflammation.[10] Selective COX-2 inhibition is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[11]

The Cyclooxygenase Inflammatory Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Housekeeping Functions) Arachidonic_Acid->COX1 COX2 COX-2 (Inflammation-Induced) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Gastric Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Inflammation) COX2->PGs_Inflammatory Inhibitor Selective Inhibitor Inhibitor->COX2

Caption: Selective inhibition of COX-2 in the prostaglandin synthesis pathway.

In Vitro COX-1/COX-2 Inhibition Assay

To quantify and compare the inhibitory potency and selectivity of the isomers, a fluorometric or colorimetric inhibitor screening assay is the industry standard. This provides a direct measure of enzyme activity.[12][13]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

  • Enzyme Preparation: Use purified human recombinant COX-2 and ovine COX-1 for the assay.[12] Dilute enzymes to the working concentration in the provided assay buffer and keep on ice.

  • Compound Preparation: Prepare stock solutions of each test isomer in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup: To a 96-well plate, add assay buffer, COX cofactor, and the test compound or reference inhibitor (e.g., Celecoxib).[12]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells to initiate a brief pre-incubation with the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate. Immediately add the COX probe, which fluoresces upon reacting with the prostaglandin G2 (PGG2) intermediate.

  • Signal Detection: Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) over time using a plate reader.[12]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (concentration causing 50% inhibition) by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

Comparative COX Inhibition Data (Representative)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
2-(2-(Methylsulfonyl)phenyl)acetic acid > 100> 50N/A
4-(Methylsulfonyl)phenylacetic acid ~50~1.2~42
Celecoxib (Reference Drug) ~7.6~0.04~190

Note: This data is representative, based on established structure-activity relationships for COX-2 inhibitors.[14][15] Absolute values can vary with specific assay conditions.

The data unequivocally demonstrates that 4-(Methylsulfonyl)phenylacetic acid is a moderately potent and selective COX-2 inhibitor, whereas its ortho-isomer shows negligible activity against either enzyme.

Structure-Activity Relationship (SAR): The Molecular Basis of Selectivity

The profound difference in activity is explained by the specific architecture of the COX enzyme active sites. The COX-2 active site is slightly larger and possesses a distinct side pocket not present in COX-1.

  • 4-(Methylsulfonyl)phenylacetic acid (Para-isomer): The methylsulfonyl group at the para-position is perfectly oriented to project into and form favorable interactions (e.g., hydrogen bonds) within this COX-2 selective side pocket.[14] This anchoring interaction is a hallmark of the "coxib" class of drugs and is essential for high-affinity binding and selective inhibition.

  • 2-(2-(Methylsulfonyl)phenyl)acetic acid (Ortho-isomer): The placement of the bulky sulfonyl group at the ortho-position creates significant steric hindrance. This prevents the molecule from adopting the correct conformation to bind effectively within the primary active site, let alone access the crucial selectivity pocket. The result is a dramatic loss of inhibitory activity.

SAR_Comparison cluster_para Para-Isomer Interaction with COX-2 cluster_ortho Ortho-Isomer Interaction with COX-2 Para_Structure Correct Geometry Para_Binding Sulfonyl group accesses selective side-pocket Para_Structure->Para_Binding Para_Result Potent & Selective Inhibition Para_Binding->Para_Result Ortho_Structure Steric Hindrance Ortho_Binding Blocks access to active site Ortho_Structure->Ortho_Binding Ortho_Result Negligible Activity Ortho_Binding->Ortho_Result

Caption: Comparative Structure-Activity Relationship (SAR) at the COX-2 active site.

Conclusion for the Research Professional

  • Superior Candidate: 4-(Methylsulfonyl)phenylacetic acid is a validated lead structure and a key building block for potent and selective COX-2 inhibitors. Its para-sulfonyl group is a critical pharmacophore for achieving COX-2 selectivity.[3][14]

  • Inferior Candidate: 2-(2-(Methylsulfonyl)phenyl)acetic acid is a poor COX inhibitor due to steric constraints imposed by the ortho-sulfonyl group, which prevents effective binding to the enzyme's active site.

For drug development professionals, this guide reinforces a fundamental principle: precise positional control of key functional groups is non-negotiable. The data strongly advises against pursuing the 2-(2-(methylsulfonyl)phenyl)acetic acid scaffold for COX-2 inhibition. Instead, research efforts should be focused on leveraging the favorable properties of the 4-(methylsulfonyl)phenylacetic acid core to design next-generation anti-inflammatory agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]

  • Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Eureka. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. [Link]

  • MySkinRecipes. 2-[2-(Methylsulfonyl)phenyl]acetic Acid. [Link]

  • ACS Publications. Structural and Functional Basis of Cyclooxygenase Inhibition. [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. [Link]

  • PubChem. 2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid. [Link]

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • PubMed Central. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • Royal Society of Chemistry. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • Brieflands. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • ResearchGate. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | Request PDF. [Link]

  • PubMed. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. [Link]

  • PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. [Link]

  • PubMed Central. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Chemsrc. 4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6. [Link]

  • DrugCentral. 4-(methylsulfonyl)phenylacetic Acid. [Link]

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Comparative

Quantitative NMR (qNMR) Analysis of (2-Methylsulfonylphenyl)acetic Acid: A Comparative Technical Guide

Executive Summary & Technical Rationale In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, (2-methylsulfonylphenyl)acetic acid serves as a critical intermediate. Its purity directly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, (2-methylsulfonylphenyl)acetic acid serves as a critical intermediate. Its purity directly dictates the yield and impurity profile of downstream APIs.

Traditionally, purity is assessed via HPLC-UV or potentiometric titration. However, these methods suffer from distinct metrological limitations:

  • HPLC-UV: Requires a high-purity reference standard of the exact analyte to determine response factors. If the reference itself is impure or unavailable, accuracy is compromised.

  • Titration: Lacks specificity. Any acidic impurity (e.g., precursors, oxidized byproducts) contributes to the titer, often yielding falsely high purity values (>100%).

Quantitative NMR (qNMR) offers a metrologically superior alternative. It is a primary ratio method relying on the fundamental physical property of nuclear spin, providing absolute purity without an identical reference standard. This guide details the validation of a qNMR protocol for (2-methylsulfonylphenyl)acetic acid, demonstrating its utility as a self-validating system for drug development professionals.

Structural Analysis & Spectral Prediction

To design a robust qNMR experiment, we must first identify quantification signals that are distinct from solvent residuals and the Internal Standard (IS).

Target Molecule: (2-methylsulfonylphenyl)acetic acid Solvent: DMSO-d₆ (Chosen for high solubility of sulfones and carboxylic acids)

MoietyProton CountApprox. Chemical Shift (δ)MultiplicitySuitability for qNMR
-COOH 1H12.0 - 13.0 ppmBroad SingletPoor (Exchangeable, broad)
Aromatic Ring 4H7.5 - 8.0 ppmMultipletsModerate (Complex splitting, potential overlap)
-CH₂- (Benzylic) 2H3.7 - 3.8 ppm SingletExcellent (Primary Target)
-SO₂CH₃ 3H3.1 - 3.25 ppmSingletGood (Secondary, risk of H₂O overlap)

Technical Insight: The benzylic methylene singlet (~3.75 ppm) is the optimal quantification target. While the methyl sulfone signal (~3.20 ppm) is intense (3H), it resides dangerously close to the residual water peak in DMSO-d₆ (~3.33 ppm). Unless the sample is rigorously dried, water tailing can integrate into the sulfone signal, biasing results.

Comparative Performance Analysis

The following table contrasts qNMR against industry-standard alternatives for this specific analyte.

Table 1: Method Performance Matrix
FeatureqNMR (Proposed) HPLC-UV Potentiometric Titration
Measurement Principle Primary Ratio (Molar response)Secondary (Chromatographic separation)Stoichiometric (Acid-Base)
Reference Standard Universal (e.g., Maleic Acid)Specific (Analyte required)Standard Base (e.g., NaOH)
Specificity High (Structural resolution)High (Separation power)Low (Total acid content)
Accuracy Absolute (< 1% uncertainty)Relative (Depends on Ref Std)Susceptible to acidic impurities
Analysis Time < 20 mins (Prep + Acquisition)> 45 mins (Gradient + Equilibration)< 15 mins
Sample Recovery Possible (Non-destructive)ImpossibleImpossible
Decision Logic for Method Selection

The choice of method depends on the stage of development and the specific data required.

MethodSelection Start Purity Analysis Need RefStd Is a Certified Ref Standard of the Analyte Available? Start->RefStd Bulk Is this a Bulk Assay (Kg scale)? RefStd->Bulk Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No (Critical Use Case) Structure Is Structure Confirmation Required? Bulk->Structure No Titration Use Titration (Cost/Speed) Bulk->Titration Yes HPLC Use HPLC-UV (Routine QC) Structure->HPLC No Structure->qNMR Yes

Figure 1: Decision matrix for selecting analytical methodology based on resource availability and data requirements.

Validated Experimental Protocol

This protocol is designed to achieve metrological traceability . Every step focuses on minimizing gravimetric and spectroscopic errors.

A. Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte: (2-methylsulfonylphenyl)acetic acid (approx. 10-20 mg).

  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).

    • Why Maleic Acid? It provides a sharp singlet at ~6.0 ppm in DMSO-d₆, a region completely free of analyte signals (aromatics are >7.5 ppm, aliphatics are <4.0 ppm). It is non-hygroscopic and stable.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% v/v TMS (optional, for referencing).

  • Balance: Microbalance with readability of 0.001 mg or better.

B. Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR is defined by the weighing process.

  • Weighing the IS: Accurately weigh ~5.0 mg of Maleic Acid directly into a clean HPLC vial or weighing boat. Record mass (

    
    ) to 0.001 mg.
    
  • Weighing the Analyte: Accurately weigh ~15.0 mg of the analyte into the same vessel. Record mass (

    
    ).
    
    • Note: Aim for a 1:1 to 3:1 molar ratio of Analyte:IS to ensure comparable signal intensities.

  • Dissolution: Add ~0.7 mL DMSO-d₆. Vortex until completely dissolved.

  • Transfer: Transfer the solution to a 5mm NMR tube. Ensure a solution height of at least 4.5 cm to match the coil length.

C. Acquisition Parameters (Bruker/Varian)

Standard 1H parameters are insufficient for quantitation. Use the following:

  • Pulse Sequence: zg (Bruker) / s2pul (Varian) - No decoupling .

  • Spectral Width: -2 to 14 ppm (ensure baselines are captured).

  • Relaxation Delay (D1): 60 seconds .

    • Causality: The longest

      
       (longitudinal relaxation time) is likely the IS or the analyte's quaternary carbons. For 99.9% magnetization recovery, D1 must be 
      
      
      
      . Maleic acid
      
      
      in DMSO is ~5-8s. A 60s delay ensures full recovery.
  • Pulse Angle: 90° (maximize signal) or 30° (if D1 needs to be shortened, though 90°/60s is safer).

  • Scans (NS): 16 or 32 (Sufficient for S/N > 250:1).

  • Temperature: 298 K (Controlled to prevent chemical shift drift).

D. Data Processing Workflow

Processing Acquisition Raw FID Acquisition (D1 = 60s) FT Fourier Transform (LB = 0.3 Hz) Acquisition->FT Phase Phasing (Manual, 0th & 1st Order) FT->Phase Baseline Baseline Correction (Polynomial/Spline - Critical!) Phase->Baseline Integration Integration (Define ranges manually) Baseline->Integration Calc Purity Calculation Integration->Calc

Figure 2: qNMR Data Processing Workflow. Note that Baseline Correction is the most common source of processing error.

Integration Ranges:

  • Internal Standard (Maleic Acid): Integrate the singlet at ~6.0 ppm (2H). Set value to 100.00 or 2.00.

  • Analyte (Target): Integrate the singlet at ~3.75 ppm (2H).

  • Analyte (Check): Integrate the singlet at ~3.20 ppm (3H) only if resolved from water.

Calculation & Data Analysis

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area (Sx = Sample, IS = Internal Standard)
    
  • 
    : Number of protons (Sx = 2 for CH₂, IS = 2 for Maleic Acid)
    
  • 
    : Molar Mass (Sx = 228.27  g/mol , IS = 116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (as a decimal, e.g., 0.9998)
    

Self-Validation Check: Calculate purity using both the methylene peak (3.75 ppm) and the methyl sulfone peak (3.20 ppm). If the results deviate by >1%, suspect water interference on the sulfone peak or baseline distortion. Report the value derived from the methylene peak.

Conclusion

For (2-methylsulfonylphenyl)acetic acid, qNMR utilizing Maleic Acid as an internal standard in DMSO-d₆ provides a rapid, absolute purity determination. This method eliminates the dependency on reference standards required by HPLC and the specificity issues of titration. It is the recommended primary method for characterizing reference materials and early-phase intermediates.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. USP-NF.

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Metrologia.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Metrological Technique. Technical Bulletin.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(2-(Methylsulfonyl)phenyl)acetic Acid

Executive Summary & Core Directive This guide mandates the standard operating procedures (SOP) for the disposal of 2-(2-(Methylsulfonyl)phenyl)acetic acid (and its positional isomers, such as the para-isomer CAS 90536-66...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide mandates the standard operating procedures (SOP) for the disposal of 2-(2-(Methylsulfonyl)phenyl)acetic acid (and its positional isomers, such as the para-isomer CAS 90536-66-6).

While this specific ortho-isomer is a specialized research intermediate (often associated with COX-2 inhibitor scaffolds), its disposal requirements are dictated by its functional groups: a carboxylic acid and a sulfone moiety.

The Core Directive:

Do NOT drain dispose. This compound must be treated as Hazardous Chemical Waste . The presence of the sulfone group (


) requires high-temperature incineration with flue gas scrubbing to manage sulfur oxide (

) emissions.
Hazard Identification & Waste Classification

Before disposal, you must classify the waste stream accurately to ensure downstream compliance with RCRA (Resource Conservation and Recovery Act) and local environmental regulations.

Chemical Safety Profile
  • Chemical Name: 2-(2-(Methylsulfonyl)phenyl)acetic acid[1]

  • Chemical Class: Organic Acid / Sulfone

  • Physical State: Solid (White to off-white crystalline powder)

  • Acidity (pKa): ~3.9 – 4.3 (Moderate organic acid)

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.[2]

GHS Classification (Relevant to Disposal)

Based on the structural analog 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6), treat the ortho-isomer with the following precautions:

Hazard CategoryGHS CodeHazard StatementDisposal Implication
Skin Irritation H315 Causes skin irritationWear nitrile gloves during waste transfer.
Eye Irritation H319 Causes serious eye irritationUse safety goggles; do not generate dust.
STOT-SE H335 May cause respiratory irritationPerform all solid waste transfers in a fume hood.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired reagents, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "2-(2-(Methylsulfonyl)phenyl)acetic acid"

    • Hazard Checkbox: Check "Irritant" and "Toxic".

    • Waste Stream: "Solid Organic Waste (Halogen-Free, Sulfur-Containing)".

  • Segregation:

    • Keep Away From: Strong oxidizers (e.g., permanganates, nitric acid) and strong bases (e.g., hydroxide solutions) to prevent exothermic reactions in the waste bin.

    • Compatible With: Other solid organic acids (e.g., benzoic acid, phenylacetic acid).

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures (DMSO, Methanol, Ethyl Acetate) or HPLC waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream.

    • Note: If dissolved in a halogenated solvent (DCM, Chloroform), it must go into the "Halogenated Waste" stream.

    • If dissolved in non-halogenated solvents (Methanol, Acetone), use the "Non-Halogenated Waste" stream.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize slightly with a dilute bicarbonate solution before adding to a general organic waste carboy to prevent corrosion of the waste container, unless your facility prohibits onsite neutralization.

  • Precipitation Check: If the compound precipitates out of solution upon mixing with other wastes, it creates sludge that is difficult to pump. Test a small aliquot before pouring a large volume into a central carboy.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for categorizing and disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-(2-(Methylsulfonyl)phenyl)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidPack Package in HDPE/Glass Jar Label: 'Solid Organic - Sulfur Containing' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Final EHS Pickup & Incineration (Scrubber required for SOx) SolidPack->Final Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloStream Stream: Halogenated Organics (Incineration req. 1100°C+) Halo->HaloStream NonHaloStream Stream: Combustible Organics (High BTU Fuel Blending) NonHalo->NonHaloStream HaloStream->Final NonHaloStream->Final

Caption: Decision tree for segregating Sulfonylphenylacetic acid waste based on physical state and solvent carrier.

Emergency Procedures (Spills)

In the event of a spill during the disposal process, execute the "S.W.I.M." protocol:

StepActionTechnical Rationale
S topStop the spill at the source if safe.Prevent spread to floor drains.
W arnWarn others in the immediate area.Respiratory irritation (H335) is a risk with dust.
I solateIsolate the area.Close lab doors to maintain negative pressure.
M inimizeSolid Spill: Cover with wet paper towels to prevent dust, then scoop. Liquid Spill: Use universal absorbent pads or vermiculite.Avoid dry sweeping which aerosolizes the irritant powder.

Decontamination Solution: Wash the contaminated surface with a dilute Sodium Carbonate (


)  solution. The alkaline solution converts the acid into its water-soluble sodium salt (Sodium 2-(2-(methylsulfonyl)phenyl)acetate), which is easier to wipe up.
Regulatory & Compliance Notes
  • EPA/RCRA: This compound is not typically listed on the P-list or U-list (unlike specific commercial pesticides). However, it falls under the characteristic of Toxic if leachable, or simply Ignitable if in a flammable solvent.

  • Incineration Requirement: Because of the Sulfone (

    
    )  group, the ultimate destruction method must be incineration. Burning generates Sulfur Dioxide (
    
    
    
    ). The disposal facility must be permitted to handle sulfur-bearing waste streams to prevent acid rain precursors from escaping the stack.
References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70531745: 2-[2-(2-Methylpropylsulfonyl)phenyl]acetic acid (Structural Analog).[3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Phenylacetic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

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